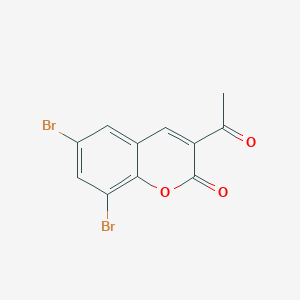

3-acetyl-6,8-dibromo-2H-chromen-2-one

Übersicht

Beschreibung

3-acetyl-6,8-dibromo-2H-chromen-2-one is a chemical compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . This compound has gained significant attention in the scientific community due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6,8-dibromo-2H-chromen-2-one typically involves the bromination of 3-acetyl-2H-chromen-2-one. One common method includes the treatment of 3-acetyl-6-bromo-2H-chromen-2-one with N,N-dimethylformamide-dimethylacetal in boiling xylene and methyl hydrazinecarbodithioate in 2-propanol at room temperature . This reaction yields 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one and methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)-hydrazine-1-carbodithioate in good yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-acetyl-6,8-dibromo-2H-chromen-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles.

Condensation Reactions: The compound can react with amino groups of various heterocyclic derivatives to form new compounds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

Solvents: Common solvents include dimethylformamide (DMF), xylene, and 2-propanol.

Major Products Formed

Substitution Products: Various substituted derivatives of this compound.

Condensation Products: New heterocyclic compounds formed by condensation reactions.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The compound can be synthesized through various methods, including:

- Bromination : Treatment of 3-acetyl-2H-chromen-2-one with bromine in organic solvents.

- Condensation Reactions : Reacting with nucleophiles such as amines or thiols to form new heterocyclic compounds.

Chemistry

In the realm of chemistry, 3-acetyl-6,8-dibromo-2H-chromen-2-one serves as a building block for synthesizing various bioactive heterocyclic scaffolds. Its reactivity allows for multiple chemical transformations, including substitution and condensation reactions.

Key Reactions:

- Substitution Reactions : Bromine atoms can be replaced by other nucleophiles.

- Condensation Reactions : Formation of new compounds through reactions with amino groups.

Biology

The compound has been investigated for its antiproliferative and antimicrobial activities . Research indicates that derivatives synthesized from this compound exhibit significant biological effects.

Biological Activities:

-

Antiproliferative Effects : Studies have shown that some derivatives demonstrate cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For example:

- IC50 Values :

- HepG2: 10 µM

- MCF-7: 12.5 µM

- HCT-116: 15 µM

- IC50 Values :

-

Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents. For instance:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 4.5 Escherichia coli 8.0 Pseudomonas aeruginosa 6.0

Medicine

In medical research, this compound is being explored as a potential therapeutic agent for conditions like type 2 diabetes mellitus due to its ability to modulate glucose metabolism.

Case Studies

- Antitumor Activity : A study published in Molecules demonstrated that derivatives of this compound exhibited promising antitumor activity against liver carcinoma cell lines (HEPG2) . The synthesized compounds were evaluated for their effects on cell proliferation and apoptosis induction.

- Antimicrobial Efficacy : Another investigation highlighted the superior antimicrobial properties of this compound compared to traditional antibiotics against multidrug-resistant strains .

Wirkmechanismus

The exact mechanism of action of 3-acetyl-6,8-dibromo-2H-chromen-2-one is not fully understood. it is believed to exert its effects by interfering with various molecular targets and pathways. For example, it may interfere with estrogen synthesis, cell cycle progression, or act as an inhibitor of cytochrome P450 enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Bromoacetyl)coumarin: A prominent structural class in the synthesis of various bioactive heterocyclic scaffolds.

6,8-Dibromo-3-(bromoacetyl)-2H-chromen-2-one: Another brominated coumarin derivative with similar chemical properties.

Uniqueness

3-acetyl-6,8-dibromo-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .

Biologische Aktivität

3-Acetyl-6,8-dibromo-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique dibrominated structure and an acetyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine atoms at the 6 and 8 positions enhances its reactivity and biological activity compared to other coumarins. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | |

| Melting Point | High (exact value varies) |

| Solubility | Soluble in organic solvents |

| Functional Groups | Acetyl and dibromo substituents |

The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit enzymes involved in inflammation and cancer cell proliferation. The compound has shown potential in influencing several biochemical pathways, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains using methods such as disc diffusion. The results highlight its effectiveness against pathogenic bacteria, including Staphylococcus aureus.

Anticancer Activity

Several studies have reported the anticancer potential of this compound, particularly against liver carcinoma cell lines (HEPG2). The cytotoxic effects were quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Below is a summary table of some findings:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 4.90 | HEPG2 |

| 3-Acetyl-6-bromo-2H-chromen-2-one | 8.20 | HEPG2 |

| Thiazole derivative | 2.70 | HEPG2 |

| Isoxazole derivative | 17.40 | HEPG2 |

These results suggest that modifications in the chemical structure significantly influence the anticancer activity.

Case Studies

- Antitumor Activity : A study investigated the synthesis of various derivatives from this compound, leading to compounds with enhanced antitumor activities. The derivatives were tested against HEPG2 cells, demonstrating varying degrees of cytotoxicity based on their structural modifications .

- Antimicrobial Studies : Another study focused on the antimicrobial efficacy of synthesized coumarin derivatives derived from this compound. The results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Eigenschaften

IUPAC Name |

3-acetyl-6,8-dibromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Br2O3/c1-5(14)8-3-6-2-7(12)4-9(13)10(6)16-11(8)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPFBESXQREFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353689 | |

| Record name | 3-acetyl-6,8-dibromo-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-92-0 | |

| Record name | 3-Acetyl-6,8-dibromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-acetyl-6,8-dibromo-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.